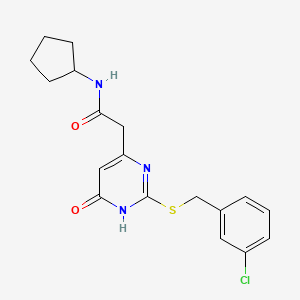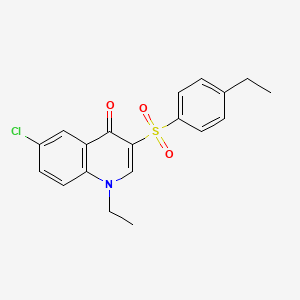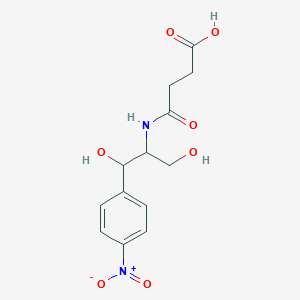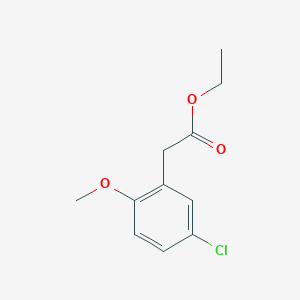
Ethyl 2-(5-chloro-2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Ethyl 2-(5-chloro-2-methoxyphenyl)acetate and its derivatives have been studied for their chemical properties and synthesis methods. For instance, Baarschers and Vukmanich (1986) investigated the chemistry of methoxychlor derivatives, including the preparation and solubility of similar compounds (Baarschers & Vukmanich, 1986). Furthermore, Guo Ming (2001) explored the synthesis and properties of related chloroethoxy acetates, providing insights into their chemical reactions and characteristics (Guo Ming, 2001).
Pharmacological Applications
- In pharmacology, derivatives of this compound have been synthesized and tested for potential medicinal properties. For example, Dewangan et al. (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1,3,4-oxadiazole derivatives related to this compound (Dewangan et al., 2015).
Material Science and Structural Analysis
- In the field of material science and structural analysis, the compound and its analogs have been subjects of X-ray diffraction studies to determine their crystal structures and properties, as illustrated by the work of Wang et al. (2016) on a closely related compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate (Wang et al., 2016).
Environmental Studies
- This compound derivatives have also been studied in environmental contexts. For instance, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, providing crucial insights into the environmental impact and biodegradation of such compounds (Coleman et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWYTJLQTXARCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
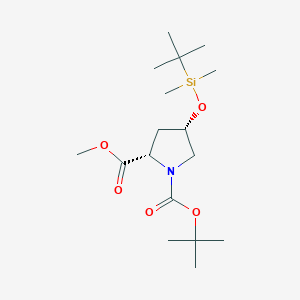
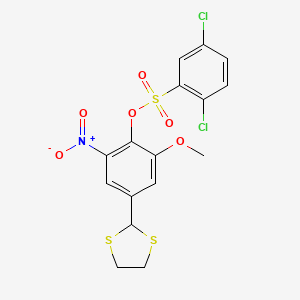

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

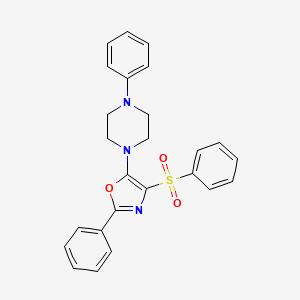


![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)
